Cas no 2138296-90-7 (3-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-2-(trifluoromethyl)-, chloromethyl ester)

3-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-2-(trifluoromethyl)-, chloromethyl ester is a specialized intermediate used in organic synthesis, particularly in the preparation of pharmacologically active compounds. Its key structural features include a Boc-protected piperidine core, a trifluoromethyl group enhancing lipophilicity and metabolic stability, and a reactive chloromethyl ester moiety facilitating further derivatization. This compound is valued for its versatility in peptide coupling reactions and as a building block for drug discovery, particularly in the development of protease inhibitors and CNS-targeting agents. The trifluoromethyl group contributes to improved binding affinity and bioavailability, while the Boc protection ensures selective reactivity during multi-step syntheses. Proper handling under inert conditions is recommended due to the chloromethyl ester's sensitivity.
3-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-2-(trifluoromethyl)-, chloromethyl ester structure
2138296-90-7 structure
Product Name:3-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-2-(trifluoromethyl)-, chloromethyl ester
CAS No:2138296-90-7
MF:C14H21ClF3NO4
MW:359.769054174423
CID:5260261
Update Time:2025-08-02

3-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-2-(trifluoromethyl)-, chloromethyl ester Chemical and Physical Properties

Names and Identifiers

    • 3-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-2-(trifluoromethyl)-, chloromethyl ester
    • Inchi: 1S/C14H21ClF3NO4/c1-13(2,3)23-12(21)19-6-4-5-9(7-10(20)22-8-15)11(19)14(16,17)18/h9,11H,4-8H2,1-3H3
    • InChI Key: QSRQFPYKQUAEFY-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCCC(CC(OCCl)=O)C1C(F)(F)F

3-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-2-(trifluoromethyl)-, chloromethyl ester Pricemore >>

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Additional information on 3-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-2-(trifluoromethyl)-, chloromethyl ester

3-Piperidineacetic Acid, 1-[(1,1-Dimethylethoxy)Carbonyl]-2-(Trifluoromethyl)-, Chloromethyl Ester

The compound 3-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-2-(trifluoromethyl)-, chloromethyl ester (CAS No. 2138296-90-7) is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry and material science. This compound is characterized by its complex structure, which includes a piperidine ring, a trifluoromethyl group, and a chloromethyl ester functional group. The presence of these functional groups imparts unique chemical properties that make it valuable in various research and industrial settings.

Piperidine, a six-membered saturated ring with one nitrogen atom, forms the core of this compound. The substitution pattern on the piperidine ring plays a crucial role in determining its reactivity and biological activity. The trifluoromethyl group, attached at position 2 of the piperidine ring, introduces electron-withdrawing effects that can enhance the stability and reactivity of the molecule. This group is particularly useful in modulating the pharmacokinetic properties of drugs.

The chloromethyl ester group at position 3 further enhances the versatility of this compound. Ester groups are commonly used in organic synthesis as protecting groups for carboxylic acids or as intermediates in the preparation of more complex molecules. In this case, the chloromethyl ester serves as a reactive site for further chemical transformations, enabling the synthesis of derivatives with diverse functionalities.

Recent studies have highlighted the potential of this compound in drug discovery efforts. Researchers have explored its role as a building block for constructing bioactive molecules with potential applications in treating various diseases. For instance, its ability to act as a precursor for peptide synthesis has been extensively investigated. The chloromethyl ester group facilitates controlled cleavage under specific conditions, making it an ideal candidate for stepwise synthesis strategies.

In addition to its role in pharmaceutical chemistry, this compound has also found applications in material science. Its unique structure allows for the formation of stable polymers and coatings with tailored properties. The trifluoromethyl group contributes to the hydrophobicity and thermal stability of these materials, making them suitable for high-performance applications.

From an environmental perspective, understanding the degradation pathways of this compound is critical for assessing its ecological impact. Recent research has focused on identifying microbial communities capable of metabolizing such complex structures. These studies have revealed that certain bacteria possess enzymes capable of breaking down the chloromethyl ester group under anaerobic conditions.

In conclusion, 3-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-2-(trifluoromethyl)-, chloromethyl ester (CAS No. 2138296-90-7) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structural features make it an invaluable tool in both academic research and industrial development. As advancements in synthetic chemistry continue to unfold, this compound is expected to play an even more pivotal role in shaping future innovations.

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